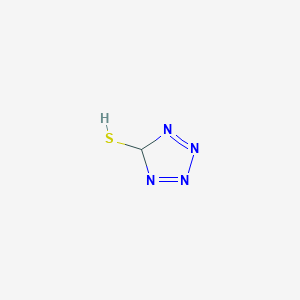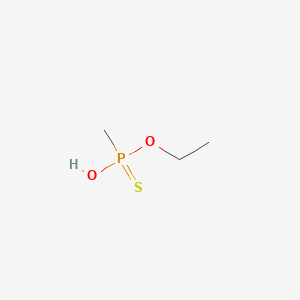![molecular formula C11H17NS B097680 Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- CAS No. 18794-53-1](/img/structure/B97680.png)
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research applications. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry.
Mecanismo De Acción
The mechanism of action of pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their activity or function. This compound may also act as a modulator of ion channels, which are important in the regulation of cellular function.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not well understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of pyridine, 4-[(tert-butylthio)methyl]-3-methyl-. One area of research is the development of new synthetic methods for this compound. This could lead to more efficient and cost-effective production methods. Another area of research is the study of the biological activity of this compound. Further studies may reveal new applications in the fields of pharmacology and medicine. Finally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for research in this area. As the study of this compound continues, it is likely that new applications and discoveries will emerge, making it an important compound in the field of chemistry and beyond.
Métodos De Síntesis
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- can be synthesized by the reaction of 4-chloro-3-methylpyridine with tert-butylthiomethyl chloride in the presence of a base. The reaction takes place in a solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry, which is important in the development of catalysts and sensors. In addition, this compound is used in the study of biological systems, such as the interaction of proteins with small molecules.
Propiedades
Número CAS |
18794-53-1 |
|---|---|
Nombre del producto |
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- |
Fórmula molecular |
C11H17NS |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
4-(tert-butylsulfanylmethyl)-3-methylpyridine |
InChI |
InChI=1S/C11H17NS/c1-9-7-12-6-5-10(9)8-13-11(2,3)4/h5-7H,8H2,1-4H3 |
Clave InChI |
XFHWIZOKZFCTND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)CSC(C)(C)C |
SMILES canónico |
CC1=C(C=CN=C1)CSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



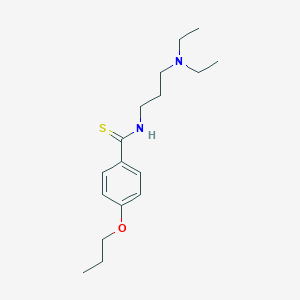
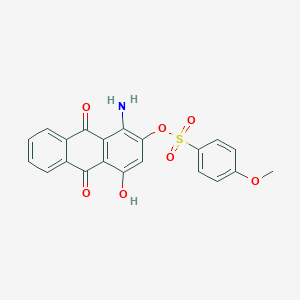

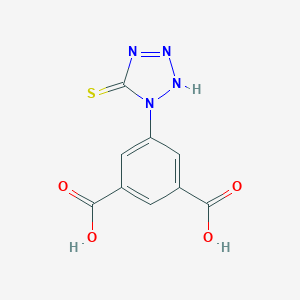
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
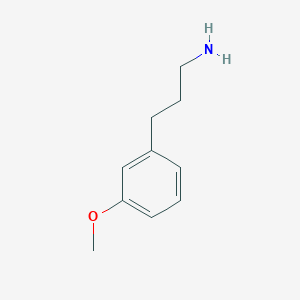
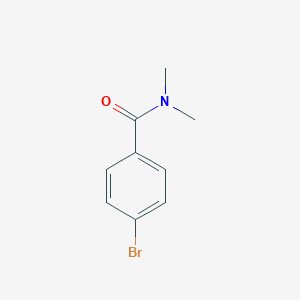
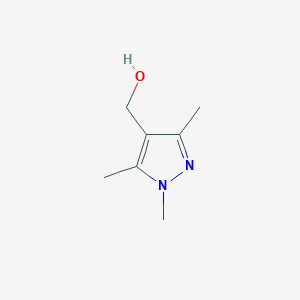
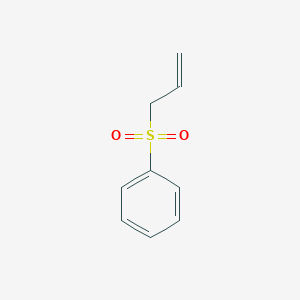
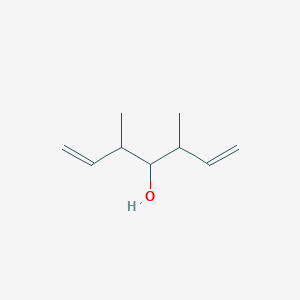
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

